drospirenone acid sodium salt toxicity and in vivo safety data
drospirenone acid sodium salt toxicity and in vivo safety data
An In-Depth Technical Guide to the Toxicity and In Vivo Safety of Drospirenone
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Drospirenone and its Active Form
Drospirenone (DRSP) is a fourth-generation synthetic progestin, structurally analogous to spironolactone, that is widely used in oral contraceptives and menopausal hormone therapy.[1] Its sodium salt form, drospirenone acid sodium salt, is a derivative primarily used as a reference standard in analytical applications.[2][3] The biological and toxicological profile is attributed to the parent moiety, drospirenone. What distinguishes drospirenone from other progestins is its unique pharmacological profile, which includes potent progestational, antimineralocorticoid, and antiandrogenic activities, with negligible affinity for estrogenic or glucocorticoid receptors.[1] This profile is central to both its therapeutic efficacy and its safety considerations, particularly the antimineralocorticoid action which is equivalent to a 20-25 mg dose of spironolactone for every 3 mg of drospirenone.[1]
This guide provides a comprehensive analysis of the non-clinical toxicology and the in vivo clinical safety data for drospirenone, synthesizing technical data with mechanistic insights to support drug development and research professionals.
Part 1: Non-Clinical Safety & Toxicological Profile
The non-clinical evaluation of drospirenone has been extensive, forming the basis of its regulatory approval and providing a framework for understanding its clinical safety. The majority of findings in animal models are directly linked to the recognized pharmacological actions of the compound.[4][5]
Toxicokinetics: Absorption, Metabolism, and Exposure
Orally administered drospirenone is rapidly and almost completely absorbed, with a bioavailability of 76-85%.[1][5] It is extensively metabolized, with the main metabolites being the acid form of drospirenone and the 4,5-dihydrodrospirenone-3-sulfate, both of which are pharmacologically inactive.[1] Understanding the metabolic pathways and systemic exposure (AUC) is critical for interpreting toxicology studies, as exposure levels in animals often exceed those in human users by a significant margin to identify potential hazards.[4][6] For instance, in rabbit toxicology studies, the systemic exposure at the highest dose was approximately 27 times higher than in women receiving a standard therapeutic dose.[6]
General and Systemic Toxicology
In laboratory animals, the effects of drospirenone at supra-therapeutic doses were primarily confined to those associated with its potent progestational and antimineralocorticoid activities.[4] These studies, forming part of the regulatory submissions for products like Yasmin and YAZ, established the foundational safety of the drospirenone/ethinyl estradiol combination.[6]
Genetic Toxicology
The genotoxic potential of drospirenone has been evaluated in a comprehensive battery of in vitro and in vivo assays, with mixed results that highlight species-specific metabolic differences. A critical aspect of these findings is the role of metabolic activation, which can convert a parent compound into a genotoxic metabolite.
One study found that drospirenone, after metabolic activation with a mouse liver S9 fraction, induced DNA damage in human breast cancer cells (MCF-7) in vitro and in mouse bone marrow cells in vivo as measured by the comet assay.[7][8] The co-administration with ethinylestradiol resulted in a potentiation of this genotoxic effect.[7][8]
However, the broader regulatory toxicology package presents a more nuanced picture. Drospirenone was found to be genotoxic in cultured rat hepatocytes, inducing unscheduled DNA synthesis (UDS), but was not genotoxic in human hepatocytes under the same conditions.[6][9] This species-specific difference is a key insight, suggesting that the metabolic pathways leading to a genotoxic intermediate in rats may not be relevant in humans. The full battery of tests showed no clastogenic potential in human peripheral blood lymphocytes and negative results in several other key assays.[6][9]
Table 1: Summary of Genetic Toxicology Findings for Drospirenone
| Assay | System | Metabolic Activation | Result | Reference |
|---|---|---|---|---|
| Ames Test | S. typhimurium | With & Without | Negative | [9] |
| HGPRT Mutation Assay | Chinese Hamster V79 Cells | With & Without | Negative | [9] |
| Chromosomal Aberration | Human Lymphocytes | With & Without | Negative | [6][9] |
| Unscheduled DNA Synthesis | Rat Hepatocytes | N/A | Positive | [6][9] |
| Unscheduled DNA Synthesis | Human Hepatocytes | N/A | Negative | [6] |
| Adduct Formation | Rodent Liver DNA | In vivo | Positive | [9] |
| Micronucleus Assay | Mouse Bone Marrow | In vivo | Negative | [6][9] |
| Comet Assay | Human Breast Cells (MCF-7) | With S9 | Positive | [7][8] |
| Comet Assay | Mouse Bone Marrow | In vivo | Positive |[7][8] |
Carcinogenicity
Long-term carcinogenicity studies are a cornerstone of preclinical safety assessment. In a 24-month oral carcinogenicity study in mice, an increased incidence of Harderian gland carcinomas was observed in the group receiving a high dose (10 mg/kg/day) of drospirenone alone.[10] The exposure level (based on AUC) in this group was up to two times that of women taking a standard contraceptive dose.[10] It is important to contextualize this finding within the broader classification by the International Agency for Research on Cancer (IARC), which classifies progestins as a group to be "possibly carcinogenic to humans" (Group 2B).[8][9]
Reproductive and Developmental Toxicology
Reproductive toxicity studies revealed embryotoxic and fetotoxic effects in animals, which are considered species-specific consequences of the potent hormonal activity.[4][5] At exposures exceeding those in human users, effects on the sexual differentiation of fetuses (feminization of males) were observed in rats but, importantly, not in monkeys, which are a more relevant model for human development.[4][5][10] Epidemiological studies in humans have not shown an increased risk of birth defects from inadvertent use during early pregnancy.[5]
The logical flow of non-clinical safety studies is designed to move from broad toxicity screening to specific endpoint investigation. This workflow ensures a comprehensive characterization of a compound's potential hazards before human trials commence.
Caption: Standard workflow for non-clinical toxicology evaluation.
Part 2: In Vivo Clinical Safety Profile
The clinical safety profile of drospirenone has been established through numerous large-scale, multicenter Phase III trials and extensive post-marketing surveillance.[11][12][13] These studies have evaluated both drospirenone-only formulations (e.g., 4 mg DRSP) and various combinations with estrogens.[11][12]
General Safety and Tolerability in Clinical Trials
Across multiple Phase III trials, drospirenone has demonstrated a good safety and tolerability profile.[11][13] The majority of treatment-emergent adverse events (TEAEs) reported were mild or moderate in intensity.[13] Common AEs are consistent with other hormonal contraceptives and include changes in menstrual bleeding patterns (especially in early cycles), headache, breast pain, and nausea.[12][13] Discontinuation rates due to bleeding-related AEs are typically low, around 3-5%.[14] Importantly, clinical trials in adults and adolescents have not detected new or unexpected safety signals.[12][14]
Key Safety Considerations in Humans
The most widely discussed safety concern for drospirenone-containing oral contraceptives is a potential increased risk of VTE compared to older, levonorgestrel-containing products.[10][15] This topic has been the subject of numerous epidemiological studies and regulatory reviews, with conflicting results.[10][16]
-
Evidence for Increased Risk: Some studies, including a preliminary FDA-funded study, suggested an approximately 1.5-fold increase in VTE risk for users of drospirenone-containing pills compared to users of other hormonal contraceptives.[16]
-
Evidence for Similar Risk: In contrast, large, prospective, post-marketing surveillance studies have suggested VTE rates for drospirenone products (e.g., 61 per 100,000 women-years) that are similar to those for levonorgestrel-containing OCs (60 per 100,000 women-years) and other OCs (73 per 100,000 women-years).[15]
Crucially, in large clinical trials of the drospirenone-only 4 mg pill, no cases of VTE were reported .[11][13][14] This suggests the pro-thrombotic risk is primarily driven by the estrogen component in combined pills.
Drospirenone's antimineralocorticoid activity leads to increased potassium excretion, creating a theoretical risk of hyperkalemia (elevated serum potassium).[10] This risk is comparable to that of a low dose of spironolactone.[17] Consequently, caution is advised when prescribing drospirenone to women with conditions that predispose them to hyperkalemia, such as renal or adrenal insufficiency, or those on other potassium-sparing drugs.[15]
Despite the theoretical risk, clinical trial data show that the incidence of hyperkalemia is infrequent. In large Phase III studies, the frequency of asymptomatic hyperkalemia was low, around 0.5%, and did not lead to significant clinical events.[13][14] Routine monitoring of potassium is not generally required for healthy individuals.
Caption: Mechanism of drospirenone-induced hyperkalemia risk.
Table 2: Summary of Key Clinical Safety Endpoints
| Safety Endpoint | Formulation | Key Findings | Incidence/Rate | Reference |
|---|---|---|---|---|
| Venous Thromboembolism (VTE) | DRSP-only Pill (4 mg) | No VTE events reported in large Phase III trials. | 0% | [11][13][14] |
| Venous Thromboembolism (VTE) | DRSP/EE Combination | Conflicting data; risk may be slightly elevated vs. LNG-OCs but absolute risk is low. | ~61 per 100,000 WY | [15][16] |
| Hyperkalemia | DRSP-only Pill (4 mg) | Asymptomatic cases were infrequent. | ~0.5% | [13] |
| Discontinuation due to Bleeding | DRSP-only Pill (4 mg) | Low rates of discontinuation due to uterine bleeding TEAEs. | 3.3% - 4.2% |[14] |
Part 3: Key Experimental Protocols
To ensure the trustworthiness and reproducibility of safety data, standardized and validated protocols are essential. Below are detailed methodologies for two key genotoxicity assays mentioned in the non-clinical assessment of drospirenone.
Protocol 1: In Vivo Rodent Bone Marrow Micronucleus Assay
This assay is a cornerstone of in vivo genotoxicity testing, designed to detect damage to chromosomes or the mitotic apparatus in erythroblasts.
Objective: To determine if drospirenone induces chromosomal damage resulting in the formation of micronuclei in polychromatic erythrocytes (PCEs) in the bone marrow of treated animals.
Methodology:
-
Animal Model: Use young adult mice or rats (e.g., C57BL/6 mice), 6-10 weeks old, with groups of at least 5 animals per sex per dose group.
-
Dose Administration: Administer the test article (drospirenone) via the intended clinical route (e.g., oral gavage) at three dose levels. The highest dose should induce some signs of toxicity or be a limit dose (e.g., 2000 mg/kg). Include a vehicle control and a positive control group (e.g., cyclophosphamide).
-
Treatment Schedule: Typically, two administrations are given 24 hours apart.
-
Sample Collection: Euthanize animals 24 hours after the final dose. Collect bone marrow from the femur and/or tibia by flushing the marrow cavity with fetal bovine serum.
-
Slide Preparation:
-
Create a cell suspension from the collected marrow.
-
Centrifuge the suspension and discard the supernatant.
-
Resuspend the cell pellet and prepare smears on clean glass slides.
-
Allow slides to air-dry, then fix in absolute methanol.
-
-
Staining: Stain the slides with an appropriate dye (e.g., Giemsa, or acridine orange for fluorescent microscopy) to differentiate PCEs (immature, anucleated erythrocytes) from normochromatic erythrocytes (NCEs, mature erythrocytes).
-
Microscopic Analysis:
-
Score at least 2000 PCEs per animal for the presence of micronuclei.
-
Determine the ratio of PCEs to NCEs by counting at least 500 total erythrocytes to assess bone marrow cytotoxicity.
-
-
Data Analysis: Compare the frequency of micronucleated PCEs in treated groups to the vehicle control using appropriate statistical methods. A significant, dose-related increase indicates a positive result.
Protocol 2: Ex Vivo Unscheduled DNA Synthesis (UDS) Assay in Hepatocytes
This assay measures DNA repair synthesis following chemical-induced DNA damage and was critical in differentiating drospirenone's effects in rat versus human cells.
Objective: To measure the ability of drospirenone to induce DNA damage leading to repair synthesis in primary hepatocytes.
Methodology:
-
Hepatocyte Isolation: Isolate primary hepatocytes from either rats or from human liver tissue using a two-step collagenase perfusion technique.
-
Cell Culture: Plate the isolated hepatocytes onto coverslips in culture dishes and allow them to attach.
-
Treatment:
-
Expose the hepatocyte cultures to various concentrations of the test article (drospirenone) in the presence of 3H-thymidine for a defined period (e.g., 18-24 hours).
-
Include a negative (vehicle) control and a positive control (e.g., 2-acetylaminofluorene).
-
-
Cell Fixation and Autoradiography:
-
After treatment, wash, swell, and fix the cells on the coverslips.
-
Dip the coverslips in nuclear track emulsion and expose them in the dark for an appropriate time (e.g., 7-14 days).
-
Develop the autoradiographs and stain the cells (e.g., with hematoxylin and eosin).
-
-
Microscopic Analysis (Grain Counting):
-
Using a light microscope, count the number of silver grains over the nucleus (nuclear grains) and over an equivalent area of the cytoplasm (cytoplasmic grains) for at least 50 cells per coverslip.
-
The net nuclear grain (NNG) count is calculated as (nuclear grains - cytoplasmic grains).
-
A cell is considered to be in repair if its NNG count exceeds a predefined threshold (e.g., ≥5 NNG).
-
-
Data Analysis: A positive result is indicated by a significant increase in the mean NNG and/or the percentage of cells in repair in the treated groups compared to the vehicle control.
Conclusion
The comprehensive safety evaluation of drospirenone reveals a well-characterized toxicological profile that is primarily an extension of its unique pharmacology. Non-clinical studies identified potential hazards in reproductive toxicology and species-specific genotoxicity and carcinogenicity, which have been thoroughly investigated and contextualized for human risk. The extensive in vivo safety data from numerous large-scale clinical trials in humans confirm a favorable safety profile for both drospirenone-only and combination products. The primary clinical safety concerns—VTE and hyperkalemia—are well-understood. The risk of VTE appears mainly associated with the estrogen component in combined formulations, while the risk of hyperkalemia is low and manageable in the appropriate patient population. Overall, drospirenone is considered a safe and effective component of hormonal therapy when used according to established guidelines.
References
- SUMMARY OF PRODUCT CHARACTERISTICS. (n.d.).
- USP SDS US - CymitQuimica. (2006, November 10).
- PubChem. (n.d.). Drospirenone. National Institutes of Health.
- Palacios, S., Colli, E., & Regidor, P. A. (2019). Multicenter, phase III trials on the contraceptive efficacy, tolerability and safety of a new drospirenone-only pill. Acta Obstetricia et Gynecologica Scandinavica.
- HPRA. (2025, February 19). Summary of Product Characteristics.
- NIH. (n.d.). Clinical Review - Drospirenone (Slynd). NCBI Bookshelf.
- Apter, D., Zimmerman, Y., & Creasy, G. W. (2025, December 13). Multicentre Trial Evaluating the Safety and Tolerability of Estetrol-Drospirenone Combined Oral Contraceptive in Postmenarchal Female Adolescents. MDPI.
- Kimble, T., Burke, A. E., & Barnhart, K. T. (n.d.). A 1-year prospective, open-label, single-arm, multicenter, phase 3 trial of the contraceptive efficacy and safety of the oral progestin-only pill drospirenone 4 mg using a 24/4-day regimen. PMC.
- Mir, A. H., Dumka, V. K., Sultan, F., & Lonare, M. K. (2020, November 4). Genotoxic effects of drospirenone and ethinylestradiol in human breast cells (in vitro) and in bone marrow cells of female mice (in vivo). PubMed.
- ClinicalTrials.gov. (n.d.). Study Details | NCT02269241 | Safety, Efficacy, Tolerability and Pharmacokinetics of LF111 (Drospirenone 4.0 mg) During 13 Cycles.
- Mir, A. H., Dumka, V. K., Sultan, F., & Lonare, M. K. (2020, November 4). (PDF) Genotoxic effects of drospirenone and ethinylestradiol in human breast cells (in vitro) and bone marrow cells of female mice (in vivo). ResearchGate.
- FDA. (2006, March 15). Pharmacology/Toxicology Review.
- Dinger, J. (n.d.). Safety of a new oral contraceptive containing drospirenone. PubMed.
- Cayman Chemical. (2024, October 14). Drospirenone - Safety Data Sheet.
- Breech, L. L., & Braverman, P. K. (2009, August 5). Safety, efficacy, actions, and patient acceptability of drospirenone/ethinyl estradiol contraceptive pills in the treatment of premenstrual dysphoric disorder. Dove Medical Press.
- Drug Office, Department of Health, Hong Kong. (n.d.). Update on drospirenone-containing birth control pills a. FDA Drug Safety Communication.
- Biosynth. (2023, August 15). Buy Drospirenone Acid Sodium Salt | 1393356-37-0.
- Veeprho. (n.d.). Drospirenone Acid (Na Salt) | CAS 1393356-37-0.
- Regidor, P. A. (n.d.). Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen. PMC.
Sources
- 1. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Drospirenone Acid Sodium Salt | 1393356-37-0 [smolecule.com]
- 3. veeprho.com [veeprho.com]
- 4. docetp.mpa.se [docetp.mpa.se]
- 5. assets.hpra.ie [assets.hpra.ie]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Genotoxic effects of drospirenone and ethinylestradiol in human breast cells (in vitro) and bone marrow cells of female mice (in vivo) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Drospirenone | C24H30O3 | CID 68873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. slinda.uy [slinda.uy]
- 12. mdpi.com [mdpi.com]
- 13. A 1-year prospective, open-label, single-arm, multicenter, phase 3 trial of the contraceptive efficacy and safety of the oral progestin-only pill drospirenone 4 mg using a 24/4-day regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical Review - Drospirenone (Slynd) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Safety of a new oral contraceptive containing drospirenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drugoffice.gov.hk [drugoffice.gov.hk]
- 17. dovepress.com [dovepress.com]
